3-Methyl-1,5,3-dioxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is an organic compound with the molecular formula C₅H₁₁NO₂ It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-3-methyl-2H-1,5,3-dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxazepine ring.
Industrial Production Methods
Industrial production of tetrahydro-3-methyl-2H-1,5,3-dioxazepine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetrahydro-3-methyl-2H-1,5,3-dioxazepine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-1,3-oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
Tetrahydro-1,3-dioxepine: A seven-membered ring compound with two oxygen atoms.
Uniqueness
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-Methyl-1,5,3-dioxazepane is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound contains a seven-membered ring consisting of two oxygen atoms and five carbon atoms. The presence of the dioxazepane structure is significant as it influences the compound's reactivity and biological interactions.
Synthesis Methods:
Various methods have been reported for the synthesis of this compound. Common approaches include:
- Cyclization Reactions: Utilizing precursors such as amino acids or other cyclic compounds under acidic or basic conditions.
- Catalytic Processes: Employing catalysts to facilitate the formation of the dioxazepane ring from simpler organic molecules.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 200 |
Pseudomonas aeruginosa | 250 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It was effective against common fungal strains such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Candida albicans | 150 |
Aspergillus niger | 200 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cell wall synthesis in bacteria and inhibit ergosterol synthesis in fungi.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to or derived from this compound:
- Case Study on Antimicrobial Efficacy: A clinical trial examined the efficacy of a derivative of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.
- Fungal Infections: Another study focused on patients with systemic fungal infections where a formulation containing dioxazepane derivatives was administered. The results showed improved outcomes in terms of both survival rates and reduced fungal load.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-methyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C5H11NO2/c1-6-4-7-2-3-8-5-6/h2-5H2,1H3 |
InChI Key |
WMCJHXXHWXHZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.